

Preclinical In Vivo Characterization of Si306: A Technical Overview

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Compound of Interest		
Compound Name:	Si306	
Cat. No.:	B15610732	Get Quote

Introduction: Si306 is a pyrazolo[3,4-d]pyrimidine derivative identified as a potent, ATP-competitive inhibitor of c-Src tyrosine kinase (Ki of 0.13 μ M).[1] It has demonstrated significant antitumor activity in preclinical models of glioblastoma (GBM) and neuroblastoma (NB).[2][3] As a dual inhibitor of both Src and the P-glycoprotein (P-gp) efflux pump, Si306 presents a promising strategy for treating multidrug-resistant (MDR) cancers, particularly those within the central nervous system, due to its ability to cross the blood-brain barrier (BBB).[3][4][5][6][7] However, its clinical development has been challenged by low aqueous solubility, prompting research into novel drug delivery systems.[1][2][8] This guide provides a comprehensive summary of the in vivo preclinical data for Si306, detailing its efficacy, pharmacokinetics, safety profile, and the experimental protocols used for its characterization.

Pharmacodynamic Profile: In Vivo Efficacy

Si306 has shown significant anti-tumor effects in various in vivo models, both as a standalone agent and in combination with other therapies.

Glioblastoma (GBM): In orthotopic xenograft models using U87 glioblastoma cells, a single oral treatment with **Si306** was shown to prolong the survival of mice by 30%.[3] Furthermore, when combined with radiotherapy, **Si306** strongly potentiated the suppression of U87 xenograft growth in nude mice compared to either treatment alone.[3] The ability of **Si306** to penetrate the brain is a key factor in its efficacy against GBM; following intraperitoneal (i.p.) injection, its concentration in the brain progressively increased over 24 hours, suggesting accumulation in the target tissue.[3]



Neuroblastoma (NB): In a subcutaneous neuroblastoma animal model, oral administration of Si306 resulted in a delay in tumor growth.[2] To address the compound's low water solubility and improve its therapeutic index, Si306 was encapsulated in anti-GD2-immunoliposomes. This targeted delivery strategy significantly enhanced Si306's tumor uptake in IMR-32 tumor-bearing mice compared to free Si306 or untargeted liposomes.[1][2] This enhanced delivery translated into a significant increase in the survival of mice treated with the GD2-targeted liposomal formulation (GD2-LP[Si306]).[2]

Table 1: Summary of In Vivo Efficacy Studies

Cancer Model	Animal Model	Treatment	Dosing	Key Findings	Reference
Glioblastoma (U87)	Orthotopic Nude Mice	Si306 (oral)	Single dose	Prolonged survival by 30%	[3]
Glioblastoma (U87)	Subcutaneou s Nude Mice	Si306 + Radiotherapy	N/A	Potentiated suppression of tumor growth	[3]
Neuroblasto ma (IMR-32)	Subcutaneou s	Si306 (oral)	N/A	Delayed tumor growth	[2]
Neuroblasto ma (IMR-32)	Orthotopic	GD2- LP[Si306] (i.v.)	25 mg/kg	Significant increase in survival	[2]
Neuroblasto ma (IMR-32)	Subcutaneou s	GD2- LP[Si306] (i.v.)	5 mg/kg	Significantly higher tumor uptake vs. free Si306	[1][2]

Pharmacokinetic (PK) Profile

The pharmacokinetics of **Si306** have been evaluated in mice, both in its free form and encapsulated within liposomes. A key finding is the compound's ability to cross the BBB.[3][7]



Following intravenous (i.v.) administration of 5 mg/kg **Si306** (formulated with Tween80) in healthy mice, the compound's concentration in plasma was measured over time. When encapsulated in either untargeted or GD2-targeted liposomes, the plasma concentration of **Si306** was significantly higher and more sustained compared to the free drug, indicating improved circulation time.[8]

Table 2: Summary of In Vivo Pharmacokinetic Studies

Formulation	Animal Model	Administrat ion Route	Dose	Key Findings	Reference
Si306 (free)	Mice	Intraperitonea I (i.p.)	N/A	Brain concentration increased over 24h, indicating BBB penetration.	[3]
Si306- Tween80	Healthy Mice	Intravenous (i.v.)	5 mg/kg	Rapid clearance from plasma.	[8]
LP[Si306]	Healthy Mice	Intravenous (i.v.)	5 mg/kg	Higher and more sustained plasma concentration than free Si306.	[8]
GD2- LP[Si306]	Healthy Mice	Intravenous (i.v.)	5 mg/kg	Higher and more sustained plasma concentration than free Si306.	[8]



Toxicology and Safety Profile

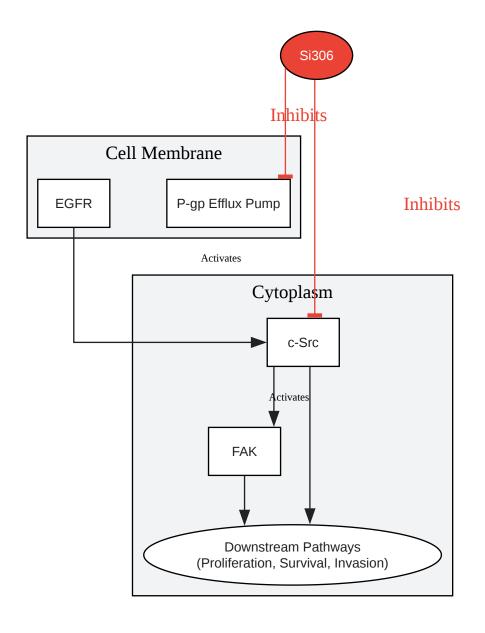
Preclinical safety studies have shown that **Si306** is well-tolerated in vivo. An intravenous single-dose toxicity study in mice demonstrated no mortality or changes in animal behavior, even at a high dose of 100 mg/kg.[3] Post-mortem analysis of the main metabolic organs revealed no microscopic differences in tissue architecture four days after injection, indicating a lack of acute toxicity.[3] In studies involving liposomal formulations, mice treated with up to 25 mg/kg of **Si306** showed no signs of toxicity.[2]

Table 3: Summary of In Vivo Toxicology Studies

Study Type	Animal Model	Administrat ion Route	Dose	Findings	Reference
Single-Dose Acute Toxicity	Mice	Intravenous (i.v.)	100 mg/kg	Very well tolerated; no mortality, behavioral changes, or organ damage.	[3]
Macroscopic Toxicity	IMR-32 Bearing Mice	Intravenous (i.v.)	25 mg/kg (liposomal)	No signs of toxicity observed.	[2]

Visualizations: Pathways and Workflows Signaling Pathway of Si306



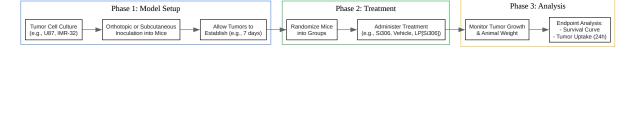


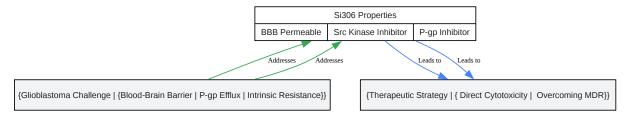
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Caption: Proposed mechanism of Si306, showing dual inhibition of c-Src and P-glycoprotein.

Experimental Workflow for In Vivo Efficacy







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